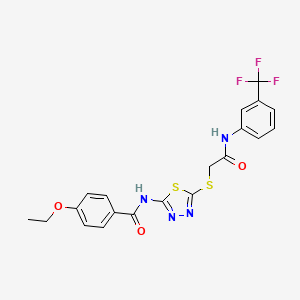
4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O3S2 and its molecular weight is 482.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-ethoxy-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
The molecular formula of the compound is C18H18F3N3O4S.
Structure
The structure features a thiadiazole ring, an ethoxy group, and a trifluoromethyl-substituted phenyl group, which are known to influence its biological properties.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values around 2.08 μM .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Similar compounds have been tested against bacterial strains such as Escherichia coli and Bacillus subtilis, demonstrating effective inhibition at varying concentrations. The presence of bulky hydrophobic groups contributes to this activity by enhancing membrane permeability and disrupting bacterial cell functions .
Anti-inflammatory Effects
Compounds containing thiadiazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting TNF-α production in human cell lines. This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammation. For example, quinazoline derivatives have been shown to inhibit carbonic anhydrase and various receptor tyrosine kinases (RTKs), which are critical in tumor growth and metastasis .
Interaction with Cellular Pathways
The interaction with cellular pathways such as the EGFR signaling pathway has been observed in related compounds. This pathway is crucial for cell proliferation and survival, making it a significant target for anticancer therapies .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related compound against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis through caspase activation. The mechanism involved the downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of compounds similar to this compound was assessed against Staphylococcus aureus. The results showed a dose-dependent inhibition of bacterial growth, suggesting that structural modifications could enhance antimicrobial potency .
Propriétés
IUPAC Name |
4-ethoxy-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3S2/c1-2-30-15-8-6-12(7-9-15)17(29)25-18-26-27-19(32-18)31-11-16(28)24-14-5-3-4-13(10-14)20(21,22)23/h3-10H,2,11H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYXJTLHWPVSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













